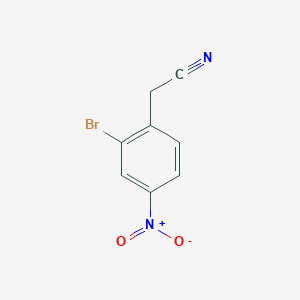

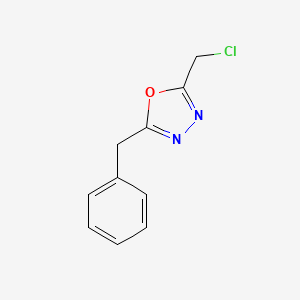

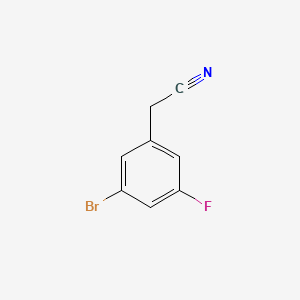

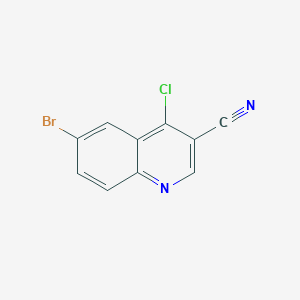

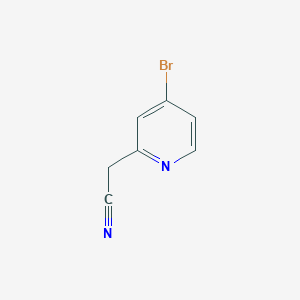

2-(3-Bromo-5-fluorophenyl)acetonitrile

描述

The compound "2-(3-Bromo-5-fluorophenyl)acetonitrile" is a halogenated nitrile with potential applications in various chemical syntheses. While the provided papers do not directly discuss this specific compound, they do provide insights into similar halogenated nitriles and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of halogenated acetonitriles can be approached through various methods. For instance, the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid involves a Grignard reaction, protection of the carbonyl group, another Grignard reaction, and a substitution by a borono group, followed by bromination . This method could potentially be adapted for the synthesis of "2-(3-Bromo-5-fluorophenyl)acetonitrile" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated acetonitriles is characterized by the presence of a cyano group attached to a halogen-substituted phenyl ring. The structure of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined using single-crystal X-ray diffraction, which showed intermolecular hydrogen interactions within the crystal lattice . These structural analyses are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

The reactivity of halogenated acetonitriles can be quite diverse. For example, the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile leads to the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes . Additionally, the halodeboronation of aryl boronic acids has been shown to be an effective method for synthesizing halogenated benzonitriles . These reactions highlight the potential transformations that "2-(3-Bromo-5-fluorophenyl)acetonitrile" could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acetonitriles can be inferred from related compounds. For instance, the optical, thermal, and electroluminescence properties of 2-(1H-indol-3-yl)acetonitrile based fluorophores were studied, showing high fluorescence quantum yield and good thermal stability, which could be relevant for OLED applications . Theoretical calculations, such as DFT and TDDFT, are used to analyze the equilibrium geometry, vibrational, and NMR spectra, providing insights into the chemical reactivity and molecular descriptors of these compounds .

安全和危害

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H301, H315, H319, H332, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

作用机制

Target of Action

It is known that the compound can potentially affect the respiratory system .

Mode of Action

The compound’s interaction with its targets and the resulting changes are currently unknown .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

属性

IUPAC Name |

2-(3-bromo-5-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKMLBLIAOVQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-5-fluorophenyl)acetonitrile | |

CAS RN |

305800-58-2 | |

| Record name | 2-(3-bromo-5-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)